molecular formula C7H15ClO B1372794 1-(2-Chloroethoxy)-3-methylbutane CAS No. 98429-79-9

1-(2-Chloroethoxy)-3-methylbutane

Cat. No.: B1372794
CAS No.: 98429-79-9
M. Wt: 150.64 g/mol
InChI Key: XIRZIFKLTQCIEC-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-3-methylbutane is an organic compound that belongs to the class of ethers It is characterized by the presence of a chloroethoxy group attached to a methylbutane backbone

Scientific Research Applications

1-(2-Chloroethoxy)-3-methylbutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving ether compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, “2-[2-(2-Chloroethoxy)ethoxy]ethanol”, indicates that it is combustible and can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

While specific future directions for “1-(2-Chloroethoxy)-3-methylbutane” are not available, similar compounds have been used in the development of batteries and as precursors to a variety of drugs, food additives, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-3-methylbutane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reaction conditions.

    Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 3-methyl-1-butanol.

    Oxidation: 3-methylbutanal or 3-methylbutanoic acid.

    Reduction: 1-(2-Hydroxyethoxy)-3-methylbutane.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-3-methylbutane involves its interaction with molecular targets through its chloro and ether functional groups. The chloro group can participate in nucleophilic substitution reactions, while the ether linkage can undergo cleavage under acidic or basic conditions. These interactions can lead to the formation of various products, depending on the reaction environment.

Comparison with Similar Compounds

    1-(2-Chloroethoxy)propane: Similar in structure but with a propane backbone instead of methylbutane.

    2-(2-Chloroethoxy)ethanol: Contains an additional hydroxyl group, making it more reactive in certain conditions.

    1-(2-Chloroethoxy)butane: Similar structure but with a butane backbone.

Uniqueness: 1-(2-Chloroethoxy)-3-methylbutane is unique due to its specific combination of a chloroethoxy group and a methylbutane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

1-(2-chloroethoxy)-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRZIFKLTQCIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98429-79-9
Record name 1-(2-chloroethoxy)-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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